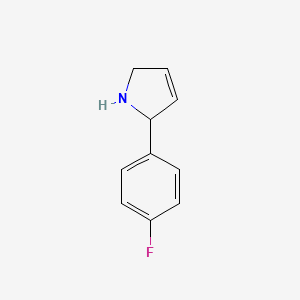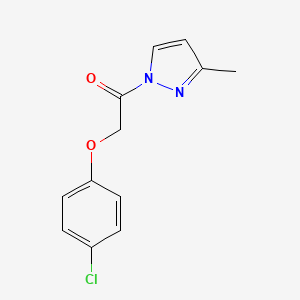![molecular formula C10H12N4O3 B14797419 9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)
9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didanosine can be synthesized through several methods. One common method involves the catalytic hydrogenation of a precursor compound, followed by the removal of protecting groups. The process typically involves hydrolysis under basic conditions to remove the protecting group at position 5’ of the precursor compound, followed by enolization of the carbonyl group on the purine ring to form a stable salt. This salt is then converted to didanosine through catalytic hydrogenation .
Industrial Production Methods
Industrial production of didanosine often involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, which can be challenging due to the sensitivity of the compound to acidic conditions. Advanced techniques and equipment are used to maintain the necessary reaction conditions and to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Didanosine undergoes several types of chemical reactions, including:
Oxidation: Didanosine can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert didanosine to its active metabolites.
Substitution: Didanosine can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving didanosine include hydrogen gas for catalytic hydrogenation, basic solutions for hydrolysis, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from the reactions of didanosine include its active metabolites, such as dideoxyadenosine triphosphate, which is crucial for its antiviral activity .
Wissenschaftliche Forschungsanwendungen
Didanosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleoside analogues and their reactions.
Biology: Studied for its effects on viral replication and its interactions with cellular enzymes.
Medicine: Primarily used in the treatment of HIV infection. It has been shown to reduce the viral load and improve immune function in patients.
Industry: Used in the development of antiviral drugs and in research on drug delivery systems
Wirkmechanismus
Didanosine exerts its effects by inhibiting the HIV reverse transcriptase enzyme. Once inside the cell, didanosine is phosphorylated to its active form, dideoxyadenosine triphosphate. This active metabolite competes with natural deoxyadenosine triphosphate for incorporation into the viral DNA. When incorporated, it acts as a chain terminator, preventing the completion of viral DNA synthesis and thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Didanosine is often compared with other nucleoside reverse transcriptase inhibitors, such as zidovudine and stavudine. While all these compounds inhibit the reverse transcriptase enzyme, didanosine is unique in its structure and specific metabolic pathway. Unlike zidovudine, which is a thymidine analogue, didanosine is an inosine analogue. This difference in structure leads to variations in their pharmacokinetics and side effect profiles .
List of Similar Compounds
- Zidovudine
- Stavudine
- Lamivudine
- Abacavir
Each of these compounds has its own unique properties and uses in the treatment of HIV infection, but didanosine remains a valuable option due to its specific mechanism of action and effectiveness .
Eigenschaften
Molekularformel |
C10H12N4O3 |
|---|---|
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2 |
InChI-Schlüssel |
HKQSQLIIDRXGLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3C2=NC=NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


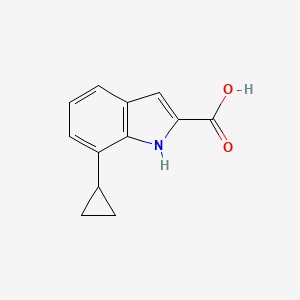
![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
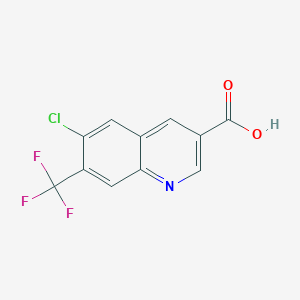
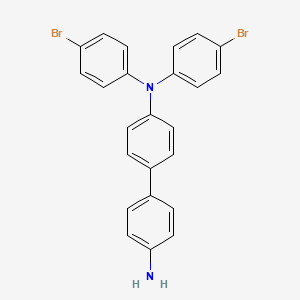
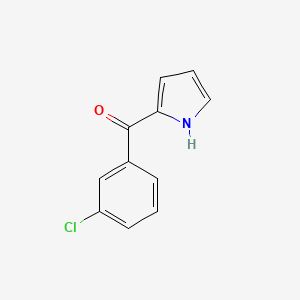
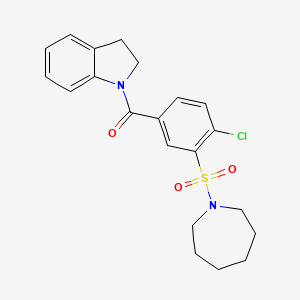
![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)

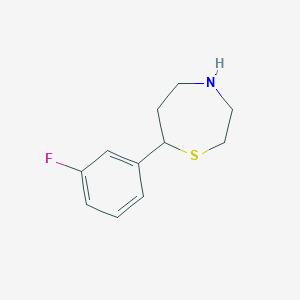
![Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride](/img/structure/B14797398.png)
